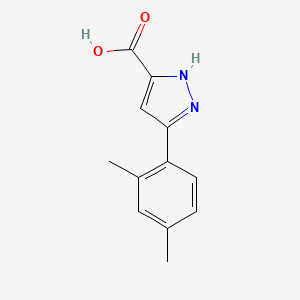
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The “2,4-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group (-COOH), and the 2,4-dimethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions . The carboxylic acid group can participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
-
Suzuki–Miyaura Coupling in Organic Chemistry
- This process involves the cross-coupling of organoboron reagents and is widely used in carbon–carbon bond forming reactions. The reaction conditions are mild and functional group tolerant, making it a popular choice in organic synthesis .
- The methods involve the use of a palladium catalyst to facilitate the coupling. The organoboron reagent is prepared and then used under specific Suzuki–Miyaura coupling conditions .
- The results of this process are generally good yields across a wide range of (hetero)aryl, alkenyl and alkynyl moieties .
-
Synthesis of Indole Derivatives in Medicinal Chemistry
- Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and are used in the treatment of various disorders .
- The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
- The outcomes of these syntheses are biologically active compounds that have shown efficacy in treating various diseases .
-
Metabolomics in Pesticide Research and Development
- Metabolomics is used to elucidate the modes-of-action (MOA) of bioactive compounds. This is important for predicting effects on non-target organisms .
- The methods involve the use of advanced analytical techniques to study the metabolic changes in organisms exposed to the bioactive compounds .
- The results can provide insights into the MOA of the compounds, which can inform the development of safer and more effective pesticides .
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUPOAEAAAQGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220000 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
113342-33-9 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113342-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



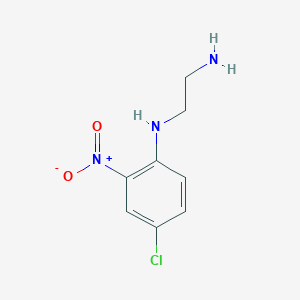

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

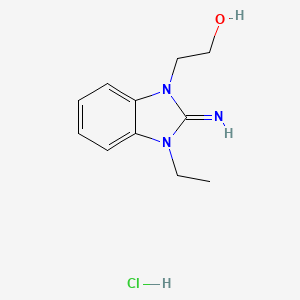
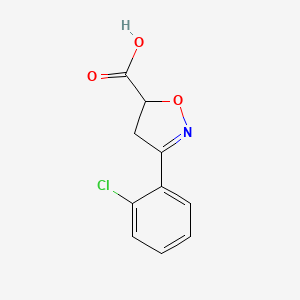

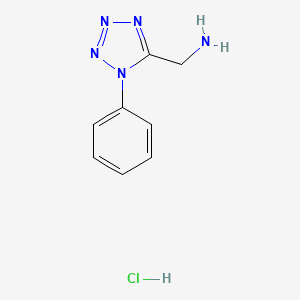
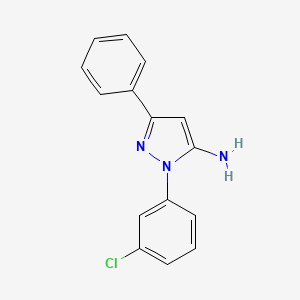
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)
![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)
